SW-100

Description

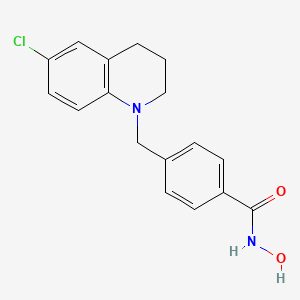

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(6-chloro-3,4-dihydro-2H-quinolin-1-yl)methyl]-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c18-15-7-8-16-14(10-15)2-1-9-20(16)11-12-3-5-13(6-4-12)17(21)19-22/h3-8,10,22H,1-2,9,11H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAYBFFSFQRSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)N(C1)CC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126744-35-0 | |

| Record name | SW-100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2126744350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SW-100 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43U5GL7ZCP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SW-100, a Selective HDAC6 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SW-100 is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6 (HDAC6) with a compelling therapeutic potential for neurological disorders.[1][2] Its mechanism of action is centered on the specific inhibition of the second catalytic domain (CD2) of HDAC6, leading to the hyperacetylation of cytoplasmic proteins, most notably α-tubulin, without significantly affecting histone acetylation.[1] This targeted activity modulates crucial cellular pathways involved in axonal transport, protein quality control, and cell motility, underpinning its efficacy in preclinical models of Fragile X Syndrome and Charcot-Marie-Tooth disease.[2][3] This document provides a comprehensive overview of the molecular mechanism, quantitative inhibitory profile, affected signaling pathways, and key experimental methodologies used to characterize this compound.

Core Mechanism of Action

This compound is a tetrahydroquinoline-based phenylhydroxamate inhibitor that demonstrates low-nanomolar potency against HDAC6.[1][4] The core mechanism involves the chelation of the zinc ion within the catalytic pocket of HDAC6, a characteristic interaction for hydroxamate-based inhibitors.

Notably, this compound selectively targets the α-tubulin deacetylase activity of HDAC6, which is primarily associated with its second catalytic domain (CD2).[1] This specificity is crucial as it distinguishes this compound from pan-HDAC inhibitors and even other HDAC6 inhibitors that may interact differently with the two catalytic domains. By inhibiting HDAC6-CD2, this compound prevents the removal of acetyl groups from lysine residues on non-histone protein substrates.[1] Its high selectivity ensures that the acetylation status of histones, which is mainly regulated by Class I HDACs, remains unaffected, thereby avoiding the broad transcriptional changes and potential toxicity associated with pan-HDAC inhibition.[1][4]

Quantitative Inhibitory Profile

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The data clearly establishes its profile as a highly specific HDAC6 inhibitor.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | HDAC6 | 2.3 nM | Biochemical Assay | [1][5][6][7] |

| Selectivity | Other HDACs (Class I, II, IV) | >1,000-fold | Biochemical Assays | [1][4][5][8] |

| IC50 (Cell-based) | HDAC6 (full-length) | 279 nM | NanoBRET Target Engagement | [1] |

| IC50 (Cell-based) | HDAC6-CD2 | 97 nM | NanoBRET Target Engagement | [1] |

| IC50 (Cell-based) | HDAC1 | >20,000 nM | NanoBRET Target Engagement | [1] |

Downstream Cellular Effects & Signaling Pathways

The inhibition of HDAC6 by this compound initiates a cascade of downstream cellular events primarily through the modulation of the acetylation status of key cytoplasmic proteins.

Hyperacetylation of α-Tubulin and Microtubule Dynamics

The most well-characterized downstream effect of this compound is the dose-dependent increase in the acetylation of α-tubulin.[6][7][9] HDAC6 is the primary deacetylase for α-tubulin, and its inhibition by this compound leads to an accumulation of acetylated α-tubulin.[1][10] This modification is critical for microtubule stability and function. Acetylated microtubules serve as preferential tracks for motor proteins like dynein and kinesin, enhancing intracellular and axonal transport.[11] This improved transport is believed to be a key mechanism for the therapeutic effects observed in neurodegenerative disease models, where impaired axonal transport is a common pathology.[3][11]

References

- 1. Brain Penetrable Histone Deacetylase 6 Inhibitor this compound Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]

- 9. This compound | HDAC | TargetMol [targetmol.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

SW-100: A Comprehensive Technical Profile on HDAC Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) isoform selectivity profile of SW-100, a potent and highly selective HDAC6 inhibitor. The information presented herein is curated from primary research to assist in the evaluation and application of this compound in preclinical and translational research settings.

Core Selectivity Profile of this compound

This compound is a tetrahydroquinoline-based phenylhydroxamate compound designed for high-affinity and selective inhibition of HDAC6. It has demonstrated significant potential in models of neurodegenerative diseases. The selectivity of this compound is a key attribute, contributing to its favorable pharmacological profile by minimizing off-target effects associated with pan-HDAC inhibitors.

Quantitative Inhibition Data

The inhibitory activity of this compound against all 11 human HDAC isoforms has been quantitatively assessed, revealing a profound selectivity for HDAC6. The IC50 values, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, are summarized in the table below.

| HDAC Isoform | Class | IC50 (nM) |

| HDAC6 | IIb | 2.3 |

| HDAC1 | I | >10,000 |

| HDAC2 | I | >10,000 |

| HDAC3 | I | >10,000 |

| HDAC8 | I | >10,000 |

| HDAC4 | IIa | >10,000 |

| HDAC5 | IIa | >10,000 |

| HDAC7 | IIa | >10,000 |

| HDAC9 | IIa | >10,000 |

| HDAC10 | IIb | >10,000 |

| HDAC11 | IV | >10,000 |

Data compiled from Kozikowski et al., 2019.[1]

As the data indicates, this compound exhibits a remarkable selectivity for HDAC6, with over a thousand-fold greater potency for this isoform compared to all other HDACs.[1] This high degree of selectivity is attributed to the specific interactions between the tetrahydroquinoline cap of this compound and the unique structural features of the HDAC6 catalytic site.

Mechanism of Action and Cellular Effects

This compound exerts its biological effects through the selective inhibition of the α-tubulin deacetylase activity of HDAC6, which is primarily localized in the cytoplasm.[1] This leads to an increase in the acetylation of α-tubulin, a key component of microtubules, without significantly affecting histone acetylation levels.[1] The modulation of microtubule dynamics through this mechanism is thought to underlie the therapeutic potential of this compound in various disease models.

References

In-Depth Technical Guide to SW-100: A Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SW-100 is a potent and highly selective, brain-penetrable inhibitor of histone deacetylase 6 (HDAC6). With a tetrahydroquinoline-based structure, this compound exhibits an impressive IC50 of 2.3 nM for HDAC6 and demonstrates over 1,000-fold selectivity against all other HDAC isoforms. Its mechanism of action centers on the specific inhibition of the α-tubulin deacetylase activity of HDAC6, leading to an increase in acetylated α-tubulin. This targeted activity has shown promise in preclinical models for ameliorating memory and learning impairments, particularly in the context of neurodevelopmental disorders such as Fragile X Syndrome. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an elucidation of its signaling pathway.

Chemical Structure and Properties

This compound, chemically known as 4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide, is a small molecule with a molecular weight of 316.78 g/mol and the chemical formula C₁₇H₁₇ClN₂O₂. Its structure features a phenylhydroxamate group, which is crucial for its inhibitory activity, connected to a tetrahydroquinoline moiety.

| Property | Value | Reference |

| IUPAC Name | 4-((6-chloro-3,4-dihydroquinolin-1(2H)-yl)methyl)-N-hydroxybenzamide | [1] |

| CAS Number | 2126744-35-0 | [1] |

| Molecular Formula | C₁₇H₁₇ClN₂O₂ | [1] |

| Molecular Weight | 316.78 g/mol | [1] |

| HDAC6 IC₅₀ | 2.3 nM | [1] |

| Selectivity | >1000-fold over other HDAC isoforms | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process. A key step is the reaction of 4,7-dichloroquinoline to introduce the necessary functional groups. A plausible synthetic route involves the formation of an amide bond followed by functionalization at the C4 position of the quinoline ring. For instance, a three-step procedure can be envisioned starting from 4,7-dichloroquinoline, involving an N-oxidation, followed by a C2-amide formation, and a subsequent C4 SNAr reaction with a suitable amine.[2] Another approach for a similar core structure involves the reaction of 4-chloro-3-sulphamoylbenzoyl chloride with 1-amino-2,3-dihydro-2-methyl-1H-indole.[3] The final step to generate the hydroxamic acid can be achieved through various methods, including the coupling of a carboxylic acid with hydroxylamine or its protected derivatives.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. The primary substrate of HDAC6 relevant to the therapeutic potential of this compound is α-tubulin, a key component of microtubules.

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including intracellular transport, cell motility, and cell division. The dynamic instability of microtubules is tightly regulated by post-translational modifications of tubulin subunits. One such modification is the acetylation of α-tubulin at lysine 40 (K40). This acetylation is associated with more stable microtubules.[1][4][5]

HDAC6 functions to deacetylate α-tubulin, thereby promoting microtubule dynamicity.[4][5] By inhibiting HDAC6, this compound prevents the removal of acetyl groups from α-tubulin. This leads to an accumulation of acetylated α-tubulin, resulting in the stabilization of the microtubule network.[1] This stabilization is thought to be the basis for the therapeutic effects observed in preclinical models, as it can rectify deficits in axonal transport and other microtubule-dependent neuronal functions.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Experimental Protocols

The following are detailed protocols for key experiments cited in the characterization of this compound, based on the methodologies described in the primary literature.[1]

In Vitro Assay: Western Blot for Acetylated α-Tubulin in HEK293 Cells

This protocol describes the determination of acetylated α-tubulin levels in human embryonic kidney (HEK293) cells following treatment with this compound.

Experimental Workflow:

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies:

-

Mouse anti-acetylated-α-Tubulin (e.g., clone 6-11B-1)[6]

-

Rabbit anti-α-Tubulin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Enhanced chemiluminescence (ECL) detection reagent

Procedure:

-

Cell Culture and Treatment:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 48 hours.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using an ECL detection reagent and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the acetylated α-tubulin band to the corresponding total α-tubulin band for each sample.

-

In Vivo Assay: Amelioration of Memory and Learning Impairments in a Fragile X Syndrome Mouse Model

This protocol outlines the in vivo evaluation of this compound's efficacy in the Fmr1 knockout (Fmr1⁻/⁻) mouse model of Fragile X Syndrome.

Experimental Workflow:

Materials:

-

Fmr1⁻/⁻ mice and wild-type (WT) littermates (e.g., on a C57BL/6 background)[7]

-

This compound

-

Vehicle solution (e.g., DMSO, PEG300, Tween80, and saline)

-

Standard laboratory animal housing and handling equipment

-

Apparatus for behavioral testing (e.g., open field arena, objects for novel object recognition)

Procedure:

-

Animal Husbandry and Dosing:

-

House the mice under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimate the animals to the experimental room and handling procedures.

-

Prepare the dosing solution of this compound in the vehicle.

-

Administer this compound (20 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily for two consecutive days.[8]

-

-

Behavioral Testing:

-

Conduct a battery of behavioral tests to assess learning and memory. These may include:

-

Novel Object Recognition Test: To assess recognition memory.

-

Temporal Order Learning Test: To evaluate the ability to remember the order of events.

-

Spatial Processing Tasks: Such as the Morris water maze or Y-maze, to assess spatial learning and memory.

-

-

Record and analyze the behavioral data according to established protocols for each test.

-

-

Tissue Collection and Biochemical Analysis:

-

Following the completion of behavioral testing, euthanize the mice.

-

Dissect the hippocampus and other brain regions of interest.

-

Prepare tissue lysates and perform Western blotting for acetylated α-tubulin and total α-tubulin as described in the in vitro protocol to correlate behavioral outcomes with biochemical changes.

-

Conclusion

This compound is a highly promising selective HDAC6 inhibitor with significant potential for the treatment of neurological disorders characterized by impaired microtubule dynamics. Its well-defined mechanism of action, potent and selective inhibitory activity, and demonstrated efficacy in preclinical models provide a strong rationale for its further development. The experimental protocols detailed herein offer a foundation for researchers to further investigate the therapeutic potential of this compound and other selective HDAC6 inhibitors.

References

- 1. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 8. Early Administration of the Phytocannabinoid Cannabidivarin Prevents the Neurobehavioral Abnormalities Associated with the Fmr1-KO Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

SW-100: A Brain-Penetrant HDAC6 Inhibitor for Neuroscience Research

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SW-100 is a potent and selective, brain-penetrant small molecule inhibitor of histone deacetylase 6 (HDAC6). Its unique ability to cross the blood-brain barrier and selectively modulate the activity of HDAC6 in the central nervous system has positioned it as a valuable research tool for investigating the role of this enzyme in neurological disorders. Preclinical studies have demonstrated the potential of this compound to ameliorate cognitive deficits in a mouse model of Fragile X syndrome, suggesting its therapeutic potential for neurodevelopmental and neurodegenerative diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacokinetic properties, and detailed experimental protocols for its use in neuroscience research.

Introduction

Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and microtubule dynamics, by deacetylating non-histone protein substrates. A key substrate of HDAC6 is α-tubulin. The acetylation of α-tubulin is crucial for microtubule stability and axonal transport, processes that are fundamental to neuronal function. Dysregulation of HDAC6 activity and subsequent hypoacetylation of α-tubulin have been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and Fragile X syndrome.

This compound is a novel tetrahydroquinoline-based phenylhydroxamate that has emerged as a highly potent and selective inhibitor of HDAC6. Its excellent brain penetrance makes it a superior tool for studying the central nervous system effects of HDAC6 inhibition compared to earlier inhibitors with poor blood-brain barrier permeability.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the deacetylase activity of HDAC6. Specifically, it targets the catalytic domain of HDAC6, preventing the removal of acetyl groups from its substrates.

Selective Inhibition of HDAC6

This compound demonstrates high potency for HDAC6 with an in vitro IC50 of 2.3 nM.[1][2][3][4][5] Importantly, it exhibits remarkable selectivity for HDAC6 over other HDAC isoforms, with at least 1000-fold greater potency against HDAC6 compared to all other class I, II, and IV HDACs.[1][2][3][4][5] This high selectivity minimizes off-target effects and allows for the precise investigation of HDAC6-mediated pathways.

Modulation of α-Tubulin Acetylation

The primary mechanism by which this compound is thought to exert its neuroprotective and cognitive-enhancing effects is through the modulation of α-tubulin acetylation. By inhibiting HDAC6, this compound leads to an increase in the levels of acetylated α-tubulin in neurons.[1] This enhanced acetylation promotes the stability of microtubules, which are essential for maintaining neuronal structure, facilitating axonal transport, and supporting synaptic plasticity.[6][7][8] Unlike pan-HDAC inhibitors, this compound does not affect histone acetylation, highlighting its specific cytoplasmic and cytoskeletal-related mechanism of action.[9]

Signaling Pathway

The inhibition of HDAC6 by this compound initiates a signaling cascade that ultimately leads to improved neuronal function and cognitive enhancement. A simplified representation of this pathway is depicted below.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. other HDACs | Reference |

| HDAC6 | 2.3 | >1000-fold | [1][2][3][4][5] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Route | Reference |

| Brain/Plasma Ratio | 2.44 (at 1h), 4.54 (at 4h) | Mouse | IP | [10] |

| Half-life | Short metabolic half-life | Mouse | IP | [10] |

Note: Detailed pharmacokinetic parameters such as clearance, volume of distribution, and oral bioavailability are not yet publicly available.

Table 3: In Vivo Efficacy of this compound in Fmr1-/- Mouse Model of Fragile X Syndrome

| Behavioral Test | Treatment Group | Outcome | Reference |

| Novel Object Recognition | This compound (20 mg/kg, IP) | Ameliorated deficits | [10] |

| Temporal Ordering | This compound (20 mg/kg, IP) | Ameliorated deficits | [10] |

| Coordinate Spatial Processing | This compound (20 mg/kg, IP) | Ameliorated deficits | [10] |

| Categorical Spatial Processing | This compound (20 mg/kg, IP) | Ameliorated deficits | [10] |

Note: Specific quantitative data from these behavioral tests are not detailed in the primary publication.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

In Vitro HDAC6 Inhibition Assay

This protocol describes a typical in vitro assay to determine the IC50 of this compound against HDAC6.

Materials:

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6 Substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound

-

Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

To each well of the 96-well plate, add assay buffer, recombinant HDAC6 enzyme, and the this compound dilution (or vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC6 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Administration of this compound in Mice

This protocol details the intraperitoneal (IP) administration of this compound to mice for behavioral studies.

Materials:

-

This compound

-

Vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Animal scale

Procedure:

-

Formulation: Prepare the this compound injection solution. A commonly used vehicle for IP injections of hydrophobic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[11] The final concentration of this compound should be calculated to deliver a 20 mg/kg dose in a reasonable injection volume (e.g., 10 mL/kg).

-

Dosing: Weigh the mouse to determine the correct volume of the this compound solution to inject.

-

Restraint: Properly restrain the mouse to expose the abdomen.

-

Injection: Insert the needle into the lower right quadrant of the abdomen at a 15-30 degree angle. Aspirate to ensure the needle has not entered a blood vessel or organ before slowly injecting the solution.

-

Monitoring: Return the mouse to its cage and monitor for any signs of distress. In the Fragile X syndrome model study, this compound was administered twice daily for two days.[10]

Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.

Apparatus:

-

An open-field arena (e.g., 40 x 40 x 40 cm).

-

Two sets of identical objects (e.g., small plastic toys) that are different from each other. The objects should be heavy enough that the mice cannot move them.

Procedure:

-

Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.

-

Training (Familiarization): On day 2, place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).

-

Testing: After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for a set period (e.g., 5 minutes).

-

Data Analysis: Record the time the mouse spends exploring each object (noldus and familiar). Exploration is typically defined as sniffing or touching the object with the nose. Calculate the discrimination index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Conclusion

This compound is a powerful and selective research chemical for investigating the role of HDAC6 in the central nervous system. Its ability to penetrate the brain and modulate α-tubulin acetylation provides a valuable tool for studying the molecular mechanisms underlying synaptic plasticity, learning, and memory. The preclinical evidence of its efficacy in a mouse model of Fragile X syndrome highlights its potential as a therapeutic lead for neurodevelopmental and neurodegenerative disorders. The detailed protocols provided in this guide are intended to facilitate the use of this compound in neuroscience research and contribute to a better understanding of the therapeutic potential of HDAC6 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The role of tone duration in dichotic temporal order judgment II: Extending the boundaries of duration and age | PLOS One [journals.plos.org]

- 6. Assessment of spatial memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Temporal order judgment of multisensory stimuli in rat and human - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brain Penetrable Histone Deacetylase 6 Inhibitor this compound Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. noldus.com [noldus.com]

Unlocking Cognitive Potential: A Technical Guide to SW-100 in Fragile X Syndrome Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SW-100, a novel small molecule inhibitor, and its promising role in preclinical research for Fragile X syndrome (FXS). Fragile X syndrome, the most common inherited cause of intellectual disability and a leading genetic cause of autism spectrum disorder, results from the silencing of the FMR1 gene and the subsequent loss of the fragile X mental retardation protein (FMRP). The absence of FMRP leads to a cascade of downstream effects, including dysregulated synaptic plasticity and cognitive impairments. This compound emerges as a potential therapeutic agent by targeting a key enzyme implicated in the pathophysiology of FXS.

Core Compound Profile: this compound

This compound is a brain-penetrable, selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4][5][6] Its mechanism of action is centered on the inhibition of the α-tubulin deacetylase activity of HDAC6.[1][3] This selectivity is crucial, as it avoids the broader effects of non-selective HDAC inhibitors. By inhibiting HDAC6, this compound effectively increases the acetylation of α-tubulin, a key component of microtubules, which are essential for intracellular transport and neuronal function.[1][3]

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated in the Fmr1 knockout (Fmr1-/-) mouse model, which recapitulates many of the cognitive and behavioral deficits observed in individuals with Fragile X syndrome.[1][5] The following tables summarize the key quantitative findings from this research.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Reference |

| HDAC6 IC50 | 2.3 nM | [1][2][6] |

| Selectivity over other HDAC isoforms | >1000-fold | [1][2][3][4] |

Table 2: Pharmacokinetic Properties of this compound

| Property | Observation | Reference |

| Blood-Brain Barrier Penetration | Demonstrates good brain penetrance | [1][2][3] |

Table 3: Efficacy of this compound in Fmr1-/- Mice Behavioral Assays

| Behavioral Test | Endpoint | Result with this compound Treatment | Reference |

| Novel Object Recognition | Discrimination Index | Ameliorated impairment | [1] |

| Temporal Ordering of Objects | Performance | Ameliorated impairment | [1][5] |

| Coordinate Spatial Processing | Performance | Reversed impairment | [5] |

| Categorical Spatial Processing | Performance | Reversed impairment | [5] |

Table 4: Biochemical Effects of this compound in Fmr1-/- Mice

| Biomarker | Brain Region | Effect of this compound Treatment | Reference |

| Acetylated α-tubulin levels | Hippocampus | Restored to wild-type levels | [1][3] |

| Histone Acetylation | - | No significant effect | [1][3] |

Signaling Pathways and Experimental Workflows

The therapeutic potential of this compound in Fragile X syndrome is rooted in its ability to modulate the HDAC6 signaling pathway, which is dysregulated in the absence of FMRP. The following diagrams, generated using the DOT language, illustrate the key signaling pathway, the proposed mechanism of action of this compound, and a typical experimental workflow for its preclinical evaluation.

HDAC6 Signaling Pathway in Fragile X Syndrome

Caption: Dysregulation of HDAC6 in the absence of FMRP leads to reduced α-tubulin acetylation.

Mechanism of Action of this compound

Caption: this compound inhibits HDAC6, increasing α-tubulin acetylation and restoring neuronal function.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: A typical workflow for evaluating the efficacy of this compound in the Fmr1-/- mouse model.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these promising findings. The following sections outline the key experimental protocols employed in the preclinical evaluation of this compound.

Animal Model

-

Model: Fmr1 knockout (Fmr1tm1Cgr) mice and wild-type littermates on a C57BL/6J background are used.[7][8] These mice lack the FMRP protein and exhibit phenotypes relevant to Fragile X syndrome, including cognitive deficits.[8]

-

Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Genotyping: Standard PCR protocols are used to confirm the genotype of the mice.

This compound Administration

-

Formulation: this compound is dissolved in a vehicle suitable for in vivo administration, such as a solution of DMSO, PEG300, and saline.

-

Dosing Regimen: A typical dosing regimen involves intraperitoneal (i.p.) injections. For behavioral studies, a dose of 20 mg/kg administered twice daily for a specified number of days (e.g., two days) has been used.[9][10]

Behavioral Assays

-

Novel Object Recognition Test:

-

Habituation: Mice are individually habituated to an open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days.

-

Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the mouse is allowed to explore for a defined time (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-

Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

-

Data Analysis: A discrimination index is calculated as [(Time exploring novel object - Time exploring familiar object) / (Total exploration time)] x 100%.

-

-

Temporal Ordering Test:

-

Sample Phase: Mice are presented with two identical objects in an open field and allowed to explore for a set duration.

-

Choice Phase 1: After a short delay, one of the objects is replaced with a new object, and the mouse is allowed to explore again.

-

Choice Phase 2: After a longer delay, the first object presented is replaced with a third new object. The mouse is now presented with the object from Choice Phase 1 (now familiar) and the new object.

-

Data Analysis: The time spent exploring the more recent novel object versus the familiar object is measured to assess temporal memory.

-

-

Coordinate and Categorical Spatial Processing Tasks:

-

Apparatus: A T-maze or a similar apparatus with distinct spatial cues is used.

-

Training: Mice are trained to find a reward (e.g., food pellet) in a specific location based on either precise metric distances (coordinate) or relative spatial relationships (categorical).

-

Testing: The ability of the mice to correctly locate the reward is assessed over multiple trials.

-

Data Analysis: The percentage of correct choices or the latency to find the reward is measured and compared across experimental groups.

-

Biochemical Analysis

-

Western Blot for Acetylated α-Tubulin:

-

Tissue Preparation: Following behavioral testing, mice are euthanized, and the hippocampus is rapidly dissected and flash-frozen in liquid nitrogen.

-

Protein Extraction: Hippocampal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of acetylated α-tubulin are normalized to total α-tubulin.

-

Conclusion and Future Directions

The preclinical data on this compound provide a strong rationale for the continued investigation of selective HDAC6 inhibitors as a therapeutic strategy for Fragile X syndrome.[1][5] By targeting the downstream consequences of FMRP absence, specifically the dysregulation of microtubule dynamics, this compound offers a novel mechanism-based approach to ameliorating the cognitive deficits associated with the disorder.

Future research should focus on several key areas:

-

Expanded Behavioral Phenotyping: Evaluating the effects of this compound on a broader range of FXS-related behaviors, including social interaction deficits, anxiety, and repetitive behaviors.

-

Chronic Dosing Studies: Assessing the long-term efficacy and safety of this compound administration.

-

Investigation in Other FXS Models: Validating the findings in other preclinical models of Fragile X syndrome.

-

Biomarker Development: Identifying translatable biomarkers that can be used to monitor the therapeutic response to HDAC6 inhibitors in future clinical trials.

The development of brain-penetrable and highly selective HDAC6 inhibitors like this compound represents a significant advancement in the pursuit of disease-modifying therapies for Fragile X syndrome. The detailed technical information provided in this guide is intended to facilitate further research and accelerate the translation of these promising preclinical findings into clinical applications for individuals with Fragile X syndrome.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Brain Penetrable Histone Deacetylase 6 Inhibitor this compound Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain Penetrable Histone Deacetylase 6 Inhibitor this compound Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragilexnewstoday.com [fragilexnewstoday.com]

- 6. | BioWorld [bioworld.com]

- 7. 003025 - Fmr1 KO Strain Details [jax.org]

- 8. Fmr1 knockout mice: a model to study fragile X mental retardation. The Dutch-Belgian Fragile X Consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. This compound | HDAC | TargetMol [targetmol.com]

Navigating the Blood-Brain Barrier: A Technical Guide to the Permeability of SW-100

For Researchers, Scientists, and Drug Development Professionals

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its tightly regulated interface protects the brain but also restricts the entry of many potentially effective drugs. SW-100, a selective histone deacetylase 6 (HDAC6) inhibitor, has demonstrated promising characteristics in surmounting this barrier. This technical guide provides an in-depth analysis of the BBB permeability of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and conceptual frameworks.

Quantitative Assessment of this compound Blood-Brain Barrier Permeability

The ability of a compound to penetrate the CNS is a critical factor in its potential as a neurological therapeutic. This compound has been evaluated using both in vitro and in vivo models to quantify its BBB permeability. The data, summarized below, highlights its significantly improved brain penetration compared to other HDAC6 inhibitors like Tubastatin A (TubA).

| Compound | Parameter | Value | Assay | Reference |

| This compound | Apparent Permeability Coefficient (Papp (A-B)) | > 3 x 10-6 cm/s | MDCK-MDR1 Cell Assay | [1] |

| Efflux Ratio | Low (exact value not specified) | MDCK-MDR1 Cell Assay | [1] | |

| Brain/Plasma Ratio (1 hr post-IP) | 2.44 | In vivo Mouse PK Study | [1] | |

| Brain/Plasma Ratio (4 hr post-IP) | 4.54 | In vivo Mouse PK Study | [1] | |

| Tubastatin A | Brain/Plasma Ratio (8 min post-IV) | 0.15 | In vivo Mouse PK Study | [1] |

| Brain/Plasma Ratio (60 min post-IV) | 0.86 | In vivo Mouse PK Study | [1] |

Note: Compounds with a Papp (A-B) greater than 3 x 10-6 cm/s in the MDCK-MDR1 cell assay are generally considered to have high brain uptake potential.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that determined the BBB permeability of this compound.

In Vitro Blood-Brain Barrier Permeability Assay

The in vitro assessment of this compound's ability to cross the BBB was conducted using the Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1). This model is widely used to assess a compound's passive permeability and its interaction with the P-glycoprotein (P-gp) efflux transporter, a key component of the BBB.

Cell Culture and Monolayer Formation:

-

MDCK-MDR1 cells are seeded on a semi-permeable membrane of a transwell insert.

-

The cells are cultured until they form a confluent and polarized monolayer, which typically exhibits high transepithelial electrical resistance (TEER), indicating the formation of tight junctions.

Permeability Assay (Apical to Basolateral - A to B):

-

The culture medium in the apical (upper) and basolateral (lower) chambers of the transwell is replaced with a transport buffer.

-

This compound is added to the apical chamber at a known concentration.

-

At specified time intervals, samples are collected from the basolateral chamber.

-

The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Efflux Ratio Determination (Basolateral to Apical - B to A):

-

The experimental setup is similar to the permeability assay, but this compound is added to the basolateral chamber.

-

Samples are collected from the apical chamber at specified time intervals.

-

The concentration of this compound is quantified.

-

The efflux ratio is calculated as the ratio of the apparent permeability coefficient from the B to A direction to that of the A to B direction (Papp (B-A) / Papp (A-B)). A low efflux ratio suggests that the compound is not a significant substrate for P-gp.

In Vivo Brain Pharmacokinetic Study

To confirm the promising in vitro results, the brain penetration of this compound was evaluated in vivo in wild-type mice.

Animal Model and Dosing:

-

Wild-type C57BL/6 male mice were used for the study.

-

This compound was administered via intraperitoneal (IP) injection at a dose of 20 mg/kg.[1]

Sample Collection:

-

At 1 and 4 hours post-administration, blood and brain samples were collected from the mice.[1]

-

Blood was processed to obtain plasma.

-

Brain tissue was homogenized in a 1:4 ratio of tissue weight (g) to the volume of phosphate-buffered saline (PBS) (mL).[1]

Sample Analysis and Brain/Plasma Ratio Calculation:

-

The concentrations of this compound in the plasma and brain homogenate were determined using an appropriate analytical method.

-

The measured concentration in the brain homogenate (ng/mL) was multiplied by 5 to account for the dilution during homogenization and obtain the concentration in the brain tissue (ng/g).[1]

-

The brain/plasma ratio was calculated by dividing the concentration of this compound in the brain tissue by its concentration in the plasma at each time point.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the workflow for assessing BBB permeability and the key molecular properties of this compound that contribute to its enhanced brain penetration.

The favorable in vitro and in vivo data for this compound underscore its potential as a CNS-penetrant HDAC6 inhibitor. Its ability to efficiently cross the blood-brain barrier distinguishes it from other compounds in its class and makes it a compelling candidate for the treatment of various neurological disorders. Further research into the specific transport mechanisms and signaling pathways modulated by this compound within the neurovascular unit will provide a more complete understanding of its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for SW-100 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb HDAC enzyme.[1][2][3][4] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins, most notably α-tubulin. By inhibiting the deacetylase activity of HDAC6, this compound leads to an increase in the acetylation of α-tubulin, which plays a crucial role in microtubule stability and axonal transport. This mechanism of action makes this compound a promising therapeutic candidate for various neurological disorders. Preclinical studies have demonstrated its potential in models of neurodevelopmental disorders and peripheral neuropathies. These application notes provide a summary of the available data on this compound dosage in animal studies and detailed protocols for its use.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models

| Disease Model | Animal Strain | Dosage | Administration Route | Frequency | Duration | Key Findings | Reference |

| Fragile X Syndrome | Fmr1-/- Mice | 20 mg/kg | Intraperitoneal (i.p.) | Twice a day | 2 days | Ameliorated memory and learning impairments. | [2][3][5] |

| Charcot-Marie-Tooth Disease Type 2A | MFN2(R94Q) Mice | Not specified in abstract; full text required | Not specified | Not specified | Not specified | Restored α-tubulin acetylation and ameliorated motor and sensory dysfunction. | [6] |

| Spinal Cord Injury | C57BL/6J Mice | Not specified in abstract; full text required | Not specified | Not specified | Not specified | Improved locomotor function (in combination with an miR-34a-5p inhibitor). | [2] |

Note: The exact dosages for the Charcot-Marie-Tooth disease and spinal cord injury models were not available in the abstracts of the cited papers. Researchers should consult the full-text articles for detailed experimental parameters.

Mechanism of Action: HDAC6 Inhibition and α-Tubulin Acetylation

This compound selectively inhibits the catalytic domain of HDAC6, preventing the deacetylation of its primary substrate, α-tubulin. The subsequent hyperacetylation of α-tubulin leads to more stable microtubules. This enhanced stability is critical for efficient axonal transport, a process often impaired in neurodegenerative diseases. Improved axonal transport facilitates the movement of essential cellular components, such as mitochondria and vesicles containing neurotransmitters and growth factors, along the axon, thereby promoting neuronal health and function.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Administration of this compound in a Mouse Model of Fragile X Syndrome

This protocol is based on the study by Kozikowski et al. (2019).[1][7][8][9]

1. Animal Model:

-

Fmr1-/- mice on a C57BL/6 background.

-

Age-matched wild-type C57BL/6 mice as controls.

-

House animals under standard laboratory conditions with ad libitum access to food and water.

2. Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). The final concentration should be such that the injection volume is appropriate for the animal's weight (typically 5-10 µL/g body weight).

-

Vehicle Control: Use the same solvent as used for the this compound stock solution.

-

Working Solution: On the day of injection, dilute the this compound stock solution and the vehicle in sterile saline or phosphate-buffered saline (PBS) to the final desired concentration for injection. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <5%) to avoid toxicity.

3. Dosing and Administration:

-

Dosage: 20 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Frequency: Twice daily.

-

Duration: For two consecutive days.

-

Procedure:

-

Weigh each mouse accurately before each injection.

-

Calculate the required volume of the this compound working solution or vehicle based on the mouse's weight.

-

Administer the injection into the lower quadrant of the abdomen, being careful to avoid the internal organs.

-

4. Experimental Workflow:

Caption: Experimental workflow for this compound in a Fragile X Syndrome mouse model.

5. Outcome Measures:

-

Behavioral Tests: Conduct a battery of behavioral tests to assess memory and learning, such as the novel object recognition test and the Morris water maze.

-

Biochemical Analysis: Following the final behavioral test, euthanize the animals and collect brain tissue. Analyze the levels of acetylated α-tubulin and total α-tubulin in brain lysates by Western blotting to confirm the target engagement of this compound.

Preclinical Pharmacokinetics and Toxicology

Disclaimer: To date, specific preclinical pharmacokinetic and toxicology data for this compound have not been extensively published. The following information is based on general knowledge of selective HDAC6 inhibitors and should be considered as a general guideline. It is imperative for researchers to conduct their own specific pharmacokinetic and toxicology studies for this compound.

Pharmacokinetics

Selective HDAC6 inhibitors are generally designed to have good oral bioavailability and brain penetrance.

General Pharmacokinetic Parameters for Selective HDAC6 Inhibitors (for reference only):

| Parameter | Description | Typical Range (mouse) |

| Tmax | Time to reach maximum plasma concentration | 0.5 - 2 hours |

| Cmax | Maximum plasma concentration | Varies with dose |

| t1/2 | Elimination half-life | 2 - 8 hours |

| Bioavailability (F%) | Fraction of administered dose that reaches systemic circulation | 20 - 80% |

| Brain/Plasma Ratio | Indicator of blood-brain barrier penetration | > 0.5 for CNS-targeted inhibitors |

Toxicology

Selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors, which often cause dose-limiting toxicities such as thrombocytopenia, fatigue, and gastrointestinal issues.

Potential Toxicological Profile (General for Selective HDAC6 Inhibitors):

-

Acute Toxicity (LD50): Expected to be relatively high, indicating a good acute safety margin.

-

Common Adverse Effects: At higher doses, potential for mild gastrointestinal upset or transient neurological signs may be observed.

-

Off-target Effects: Due to the high selectivity of this compound for HDAC6, off-target effects on other HDAC isoforms are expected to be minimal.

Recommendations for Preclinical Safety Evaluation:

-

Dose Range Finding Study: Conduct a dose escalation study in the selected animal model to determine the maximum tolerated dose (MTD).

-

Acute and Sub-chronic Toxicity Studies: Perform single-dose and repeated-dose toxicity studies to evaluate potential target organ toxicity and to establish a no-observed-adverse-effect level (NOAEL).

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the pharmacokinetic profile of this compound with its pharmacodynamic effect (i.e., α-tubulin acetylation) to establish a therapeutic window.

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of selective HDAC6 inhibition in various disease models, particularly those involving neuronal dysfunction. The provided protocols and data serve as a starting point for researchers. However, it is crucial to optimize the dosage, administration route, and treatment duration for each specific animal model and experimental design. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to fully characterize the safety and efficacy profile of this compound before considering any clinical translation.

References

- 1. Brain Penetrable Histone Deacetylase 6 Inhibitor this compound Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | CAS#:2126744-35-0 | Chemsrc [chemsrc.com]

- 6. HDAC6 inhibition promotes α-tubulin acetylation and ameliorates CMT2A peripheral neuropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brain Penetrable Histone Deacetylase 6 Inhibitor this compound Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. fragilexnewstoday.com [fragilexnewstoday.com]

Application Notes and Protocols for SW-100 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of SW-100, a potent and selective histone deacetylase 6 (HDAC6) inhibitor, in mouse models. The information compiled here is intended to guide researchers in designing and executing in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of this compound.

Introduction to this compound

This compound is a brain-penetrable small molecule that selectively inhibits HDAC6 with an IC50 of 2.3 nM, demonstrating over 1,000-fold selectivity against other HDAC isoforms.[1][2][3] Its mechanism of action involves the inhibition of the α-tubulin deacetylase domain of HDAC6, leading to an increase in acetylated α-tubulin levels without affecting histone acetylation.[4] This selective activity makes this compound a valuable tool for investigating the role of HDAC6 in various physiological and pathological processes, particularly in neurological disorders. Preclinical studies have shown that this compound can ameliorate memory and learning impairments in a mouse model of Fragile X syndrome.[3][4]

Data Presentation

Pharmacokinetic Parameters of this compound in Mice

The following table summarizes the available pharmacokinetic data for this compound following a single intraperitoneal (IP) injection in C57BL/6 mice.

| Parameter | Value | Conditions |

| Dose | 20 mg/kg | Single Intraperitoneal (IP) injection |

| Brain Concentration (1 hr) | 141.8 ± 52.3 ng/mL | - |

| Plasma Concentration (1 hr) | 58.2 ± 24.9 ng/mL | - |

| Brain/Plasma Ratio (1 hr) | 2.44 | - |

| Brain Concentration (4 hr) | 11.5 ± 0.30 ng/mL | - |

| Plasma Concentration (4 hr) | 2.52 ± 0.13 ng/mL | - |

| Brain/Plasma Ratio (4 hr) | 4.54 | - |

Data sourced from a study in C57BL/6 male mice.[4]

In Vitro ADMET Profile of this compound

The following table outlines the in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound.

| Parameter | Assay | Result |

| Metabolic Stability | Human Liver Microsomal Stability (t½) | 23 min |

| Mouse Liver Microsomal Stability (t½) | 23 min | |

| Human Hepatocyte Stability (t½) | 30 min | |

| Mouse Hepatocyte Stability (t½) | 10 min | |

| hERG Inhibition | HEK293 cells (IC50) | 12.23 µM |

| CYP Inhibition (% @ 10 µM) | CYP1A2 | 20.53% |

| CYP2C9 | 18.84% | |

| CYP2C19 | 83.21% | |

| CYP2D6 | 2.51% | |

| CYP3A4 | -0.63% | |

| Mutagenicity | Ames Test (TA98, TA100, TA1535, TA1537, WP2 uvrA) | Negative |

Data from in vitro assays.[4]

Experimental Protocols

Intraperitoneal (IP) Administration of this compound

This protocol describes the preparation and intraperitoneal injection of this compound in mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 10% DMSO + 90% (20% SBE-β-CD in Saline) OR 5% DMSO + 5% Tween 80 + 40% PEG300 + 50% ddH2O OR 10% DMSO + 90% Corn oil)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile insulin syringes with 28-30G needles

-

70% ethanol

-

Appropriate mouse strain (e.g., C57BL/6)

Procedure:

-

Animal Preparation:

-

Acclimatize mice to the housing conditions for at least one week before the experiment.

-

Weigh each mouse on the day of injection to calculate the precise volume to be administered.

-

-

This compound Formulation:

-

Stock Solution: Prepare a stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).[2] this compound is soluble in DMSO at ≥ 125 mg/mL.[3]

-

Working Solution (Example with SBE-β-CD):

-

To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in sterile saline.[2]

-

Vortex thoroughly to ensure a clear and homogenous solution. Gentle warming or sonication can aid dissolution.

-

-

Working Solution (Example with PEG300/Tween-80):

-

To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix, then add 450 µL of saline.[2] Vortex until clear.

-

-

Working Solution (Example with Corn Oil):

-

To prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 900 µL of corn oil.[2] Vortex thoroughly.

-

-

Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity. The choice of vehicle may depend on the experimental requirements and the solubility of this compound at the desired concentration.

-

-

Dosing Calculation:

-

Intraperitoneal Injection:

-

Restrain the mouse firmly but gently, ensuring the abdomen is accessible.

-

Wipe the injection site (lower quadrant of the abdomen) with 70% ethanol.

-

Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.

-

Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

-

Slowly inject the calculated volume of the this compound formulation.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any adverse reactions post-injection.

-

Oral Administration of this compound (General Guidance)

While a specific protocol for oral administration of this compound is not detailed in the available literature, a dose-range finding study in mouse chow has been proposed.[4] The following provides general guidance for preparing medicated chow.

Materials:

-

This compound powder

-

Standard powdered mouse chow

-

A suitable vehicle for initial dissolution if needed (e.g., a small amount of oil)

-

Mixer (e.g., a V-blender or a planetary mixer)

Procedure:

-

Dose Calculation:

-

Determine the target daily dose of this compound (in mg/kg).

-

Estimate the average daily food consumption of the mice (typically 3-5 g for an adult mouse).

-

Calculate the required concentration of this compound in the chow (mg of this compound per kg of chow).

-

-

Preparation of Medicated Chow:

-

Accurately weigh the required amount of this compound.

-

To ensure homogenous distribution, first, mix the this compound with a small portion of the powdered chow. A small amount of a palatable oil can be used to help the drug adhere to the chow particles.

-

Gradually add the remaining chow in geometric proportions, mixing thoroughly at each step.

-

Once prepared, the medicated chow can be provided to the mice as their sole food source.

-

-

Monitoring:

-

Monitor food consumption daily to ensure the mice are receiving the intended dose.

-

Monitor the body weight and overall health of the animals throughout the study.

-

Signaling Pathway and Experimental Workflow Diagrams

Proposed Signaling Pathway of this compound

The primary mechanism of this compound is the inhibition of HDAC6, which leads to an increase in the acetylation of its substrate, α-tubulin. In the context of spinal cord injury, it has been suggested that this compound may act through the miR-34a-5p/HDAC6 pathway.[5]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Brain Penetrable Histone Deacetylase 6 Inhibitor this compound Ameliorates Memory and Learning Impairments in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

SW-100: Application Notes and Protocols for a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

SW-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6) with a reported IC50 of 2.3 nM.[1][2][3][4] Its remarkable selectivity, exceeding 1000-fold over other HDAC isozymes, makes it a valuable research tool for investigating the specific roles of HDAC6 in cellular processes and disease models.[1][2][3] this compound has demonstrated the ability to cross the blood-brain barrier, enabling in vivo studies related to neurological disorders.[1][3] Preclinical studies have shown its potential in ameliorating memory and learning deficits in a mouse model of Fragile X syndrome and its relevance in studies of Charcot-Marie-Tooth disease and spinal cord injury.[5][6]

These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays and for the preparation of in vivo formulations, and an overview of the signaling pathway it modulates.

Solubility Data

The solubility of this compound in Dimethyl Sulfoxide (DMSO) has been experimentally determined. This data is crucial for the preparation of stock solutions for in vitro and in vivo studies.

| Solvent | Concentration | Notes |

| DMSO | 63 mg/mL (198.87 mM) | Use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted for various experimental applications.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Equilibrate the this compound powder and anhydrous DMSO to room temperature.

-

Weigh the desired amount of this compound powder and place it in a sterile tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. MedchemExpress suggests storage at -80°C for up to 2 years or -20°C for up to 1 year.[1]

Protocol 2: In Vitro Assay for α-Tubulin Acetylation

This protocol outlines a general procedure to assess the in vitro activity of this compound by measuring the acetylation of its direct substrate, α-tubulin, in a cellular context.

Materials:

-

Cultured cells (e.g., HeLa, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in fresh cell culture medium. Aspirate the old medium from the cells and add the medium containing different concentrations of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control (DMSO).[1][3]

-

Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours).[1][3]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetylated-α-tubulin and α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.

Protocol 3: Preparation of this compound for In Vivo Administration

This protocol provides a formulation for preparing this compound for intraperitoneal (i.p.) injection in animal models, as described by MedchemExpress.[1]

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl)

-

Sterile tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

-

For a 1 mL final working solution, take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 to the DMSO solution and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until the solution is clear.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

The final concentration of this formulation will be 2.08 mg/mL. The dosage for animal experiments would then be calculated based on the animal's weight. For example, a 20 mg/kg dose has been used in a mouse model of Fragile X syndrome.[1][3]

Visualizations

Experimental Workflow

Caption: Workflow for this compound preparation and use.

Signaling Pathway

Caption: this compound inhibits HDAC6, increasing tubulin acetylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | HDAC6 inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound | HDAC | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. SW-101 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Frontiers | The impact of histone deacetylase inhibition on neurobehavioural outcomes in preclinical models of traumatic and non-traumatic spinal cord injury: a systematic review [frontiersin.org]

Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin Following SW-100 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylation of α-tubulin at lysine-40 (Ac-K40) is a critical post-translational modification that regulates microtubule stability and function. This modification is dynamically controlled by the opposing activities of α-tubulin acetyltransferases (αTATs) and histone deacetylases (HDACs), primarily HDAC6. Dysregulation of tubulin acetylation has been implicated in various diseases, including neurodegenerative disorders and cancer, making the enzymes involved attractive therapeutic targets.

SW-100 is a potent and highly selective inhibitor of HDAC6, the primary deacetylase for α-tubulin. By inhibiting HDAC6, this compound treatment leads to an accumulation of acetylated α-tubulin. This application note provides a detailed protocol for the treatment of cells with this compound and the subsequent detection and quantification of acetylated α-tubulin by Western blot.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound involves the direct inhibition of HDAC6, preventing the deacetylation of α-tubulin and leading to an increase in its acetylated form. This, in turn, can affect microtubule-dependent cellular processes.

Caption: Mechanism of this compound action.

The following diagram outlines the experimental workflow for assessing the impact of this compound on tubulin acetylation.

Caption: Western Blot workflow for acetylated tubulin.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is optimized for cell lines such as HEK293 or neuronal cell lines like SH-SY5Y, which have been shown to be responsive to HDAC6 inhibitors.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound HDAC6 inhibitor

-

DMSO (vehicle control)

-

6-well tissue culture plates

Procedure:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

Prepare stock solutions of this compound in DMSO.

-

On the day of treatment, dilute this compound in a complete growth medium to the desired final concentrations. A dose-response experiment is recommended (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle-only control (DMSO).

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

-

Incubate the cells for a predetermined time. A 48-hour incubation period has been shown to be effective.

Western Blot Protocol for Acetylated Tubulin

1. Cell Lysis

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer (Radioimmunoprecipitation assay buffer) is recommended for efficient extraction of cytoskeletal proteins.

-

RIPA Buffer Recipe (100 mL):

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

Add fresh before use: Protease and phosphatase inhibitor cocktails.

-

-

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Place the 6-well plate on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the final PBS wash and add 100-200 µL of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.

2. Protein Quantification

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE

Materials:

-

4x Laemmli sample buffer

-

SDS-PAGE gels (10% acrylamide is suitable for tubulin, ~55 kDa)

-

SDS-PAGE running buffer

Procedure:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Include a protein ladder.

-

Run the gel according to the manufacturer's instructions.

4. Protein Transfer

Materials:

-

PVDF or nitrocellulose membrane

-

Transfer buffer

Procedure:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-